
Pomalidomide 4'-PEG5-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-PEG5-acid is a compound that incorporates a cereblon ligand and a hydrophilic PEG5 linker. It is primarily used in the development of PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach for targeted protein degradation. This compound is designed for conjugation to target proteins, facilitating research in protein degradation and related fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide 4’-PEG5-acid involves multiple steps. One common method includes the reaction of pomalidomide with a PEG5 linker that has a terminal carboxylic acid group. The process typically involves the use of coupling agents and suitable solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for Pomalidomide 4’-PEG5-acid often utilize continuous flow synthesis, which allows for efficient and scalable production. This method involves a series of reactions carried out in a continuous flow system, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide 4’-PEG5-acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Pomalidomide 4’-PEG5-acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a role in the development of therapeutic agents for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals .
Wirkmechanismus
Pomalidomide 4’-PEG5-acid exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to cereblon and recruiting target proteins for degradation via the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pomalidomide-PEG5-azide: Another PROTAC building block with a similar structure but different functional groups.
Lenalidomide-PEG5-acid: A related compound used in similar applications but with distinct chemical properties
Uniqueness
Pomalidomide 4’-PEG5-acid is unique due to its specific combination of a cereblon ligand and a PEG5 linker, which provides enhanced solubility and stability. This makes it particularly suitable for use in PROTAC technology and targeted protein degradation research .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O11/c30-21-5-4-20(24(33)28-21)29-25(34)18-2-1-3-19(23(18)26(29)35)27-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-22(31)32/h1-3,20,27H,4-17H2,(H,31,32)(H,28,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCQLKMOQUEEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2812419.png)
![4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812420.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide](/img/structure/B2812422.png)
![6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)
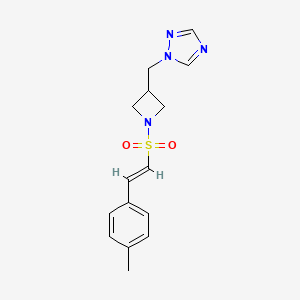
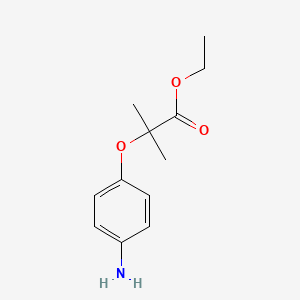
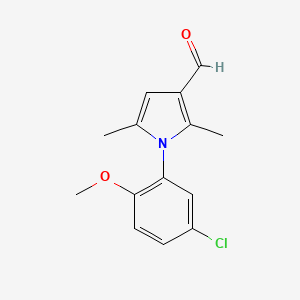
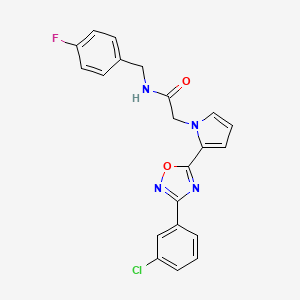
![6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2812431.png)

![N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812436.png)
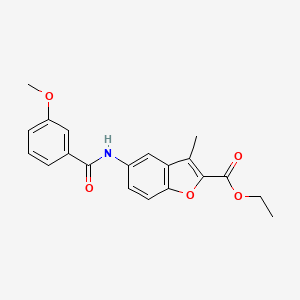
![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2812438.png)
![4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2812439.png)
